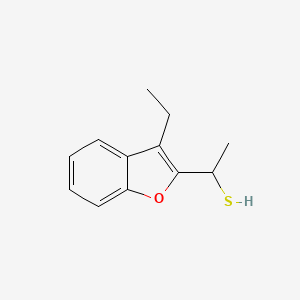

1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol

Description

Properties

Molecular Formula |

C12H14OS |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

1-(3-ethyl-1-benzofuran-2-yl)ethanethiol |

InChI |

InChI=1S/C12H14OS/c1-3-9-10-6-4-5-7-11(10)13-12(9)8(2)14/h4-8,14H,3H2,1-2H3 |

InChI Key |

KEMGWGYKLQOEBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(C)S |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of Flavylium Salts

A versatile and high-yielding method to prepare benzofuran derivatives involves the oxidation of flavylium salts, which rearranges the benzopyrylium ring to a benzofuran ring while maintaining substituents such as the 3-ethyl group intact. This method yields various benzofuran derivatives with different substituents at position 3, including alkyl groups like ethyl.

-

- Flavylium salts bearing a 3-ethyl substituent are oxidized under controlled conditions.

- The oxidation transforms the flavylium salt into the benzofuran ring system with the 3-ethyl group preserved.

- The reaction can yield benzofuran derivatives with yields typically ≥50%.

- The method allows further functional group tolerance, enabling downstream modifications.

-

- Starting from 3-ethylflavylium salt, oxidation yields 3-ethylbenzofuran derivatives.

- The oxidation can be performed using mild oxidants under acidic or neutral conditions.

This method is documented in patent literature and offers a versatile platform for benzofuran synthesis.

Introduction of the Ethanethiol Side Chain

Thiolation via Aryne Intermediates

Recent advances demonstrate the use of aryne chemistry to introduce thiol functionalities efficiently. Aryne intermediates generated from suitable precursors react with sulfur nucleophiles such as potassium xanthate to yield aryl thiol derivatives.

-

- Aryne intermediates are generated in situ from o-silylaryl triflates.

- Hydrothiolation of the aryne with potassium xanthate forms aromatic xanthate intermediates.

- Subsequent conversion yields the corresponding aryl thiols.

- This method affords high yields and functional group tolerance.

Nucleophilic Substitution and Reduction

Another classical approach involves:

- Attaching a suitable leaving group (e.g., halide) at the 2-position of the benzofuran ring.

- Nucleophilic substitution with thiolates or thiol equivalents.

- If necessary, reduction or deprotection to liberate the free thiol.

This approach requires careful selection of reagents to avoid side reactions and preserve the benzofuran core.

Representative Preparation Protocol (Hypothetical Consolidation)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Ethylflavylium salt, Oxidant (e.g., mild oxidizing agent) | Oxidative cyclization to 3-ethylbenzofuran | ~50-70 | Maintains substituents, versatile |

| 2 | Halogenation at 2-position (e.g., bromination) | Installation of leaving group for substitution | 60-80 | Controlled conditions needed |

| 3 | Potassium xanthate or thiolate nucleophile | Nucleophilic substitution to introduce sulfur | 70-90 | Hydrothiolation via aryne possible alternative |

| 4 | Reduction/deprotection (if necessary) | Conversion of intermediate to free thiol | 80-90 | Final purification by chromatography |

Purification and Characterization

- Purification typically involves silica gel chromatography using solvent systems such as ethyl acetate and hexane, sometimes with additives like triethylamine to stabilize thiol groups.

- Characterization includes NMR, IR, and mass spectrometry to confirm the benzofuran core, ethyl substitution, and thiol functionality.

Summary of Research Findings and Advantages

- The oxidation of flavylium salts is a robust and versatile method for synthesizing substituted benzofurans including 3-ethyl derivatives, preserving the substituent pattern during ring formation.

- Aryne-mediated hydrothiolation offers a modern, high-yielding route to introduce thiol groups on aromatic systems and can be adapted for benzofuran derivatives.

- Classical nucleophilic substitution remains a practical approach when suitable leaving groups are installed.

- The combined use of these methods allows tailored synthesis of 1-(3-ethyl-1-benzofuran-2-yl)ethane-1-thiol with good yields and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the benzofuran ring or the ethyl chain.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified benzofuran derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzofuran ring can interact with biological membranes and receptors, influencing cellular processes. The compound’s effects on reactive oxygen species and oxidative stress pathways are also of interest in understanding its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiols are highly reactive sulfur-containing compounds with low odor thresholds. Below is a comparative analysis of 1-(ethylsulfanyl)ethane-1-thiol and structurally or functionally related thiols:

Table 1: Key Properties of Selected Thiols

Key Comparisons

Odor Potency 1-(Ethylsulfanyl)ethane-1-thiol (OAV 250,000) is less potent than ethanethiol (OAV 480,000) but significantly stronger than methanethiol and ethane-1,1-dithiol . Its "roasted onion" note adds complexity to durian’s aroma, contrasting with ethanethiol’s straightforward rotten onion character . Ethane-1,1-dithiol contributes a sulfury undertone but is far less impactful (OAV 23,000) .

Structural Influences

- The ethylsulfanyl group in 1-(ethylsulfanyl)ethane-1-thiol enhances its stability compared to simpler aliphatic thiols like ethanethiol, which oxidizes rapidly to disulfides .

- Heterocyclic thiols (e.g., pyrrole- or furan-substituted) exhibit greater stability due to aromatic resonance but lack the extreme odor potency of durian-associated thiols .

Synthetic vs. Natural Occurrence

- 1-(Ethylsulfanyl)ethane-1-thiol is naturally biosynthesized in durian via γ-methionine lyase activity, whereas industrial thiols like 2-(2,5-dimethylpyrrolyl)ethane-1-thiol are synthesized for niche applications (e.g., polymer crosslinking) .

Applications

- Durian thiols are critical in food science for aroma profiling and flavor replication .

- Simpler thiols (e.g., methanethiol) are industrial intermediates or biomarkers for bacterial spoilage .

Research Implications

The unique synergy between 1-(ethylsulfanyl)ethane-1-thiol and ethyl (2S)-2-methylbutanoate underscores the importance of combinatorial odor effects in natural products . Future studies should explore:

- The enzymatic pathways governing its biosynthesis in durian.

- Its stability under food-processing conditions (e.g., heating, fermentation).

- Broader applications in flavor chemistry beyond durian, such as savory or umami enhancers.

Q & A

Basic: What are the standard synthetic routes for 1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol?

Answer:

A common approach involves constructing the benzofuran core first. For example, salicylaldehyde derivatives can react with α-halo ketones (e.g., chloroacetone) under reflux with a base like anhydrous K₂CO₃ in acetone to form the benzofuran ring . To introduce the thiol group, a nucleophilic substitution or thiol-ene reaction could be employed. For instance, after forming 3-ethyl-1-benzofuran-2-yl ethanone, the ketone can be reduced to a secondary alcohol and subjected to thiolation via Mitsunobu conditions (e.g., using triphenylphosphine and DIAD with a thiol donor). Purification typically involves column chromatography or recrystallization in non-polar solvents (e.g., petroleum ether) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR to identify aromatic protons (δ 6.5–8.0 ppm for benzofuran), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), and the thiol proton (δ 1.5–2.5 ppm, though often absent due to exchange). ¹³C NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₂OS for the core structure).

- UV-Vis Spectroscopy : Benzofuran absorbs near λmax ~255 nm due to π→π* transitions .

Advanced: How can researchers manage the high reactivity of the thiol group during synthesis?

Answer:

Thiols are prone to oxidation and undesired disulfide formation. Strategies include:

- Protecting Groups : Use trityl or acetamidomethyl (Acm) groups during synthesis, removed post-reaction under acidic or oxidative conditions.

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation.

- Purification : Use degassed solvents and avoid prolonged exposure to air. Storage at -20°C in amber vials under inert gas is recommended .

Advanced: How to resolve contradictions in spectroscopic data due to impurities or byproducts?

Answer:

- Multi-Technique Cross-Validation : Combine HPLC (e.g., reverse-phase C18 column, methanol/water mobile phase) with NMR to isolate and identify impurities.

- Spiking Experiments : Add authentic samples of suspected byproducts (e.g., disulfides) to confirm retention times or spectral overlaps.

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis (as in benzofuran structures from Acta Crystallographica) provides unambiguous confirmation .

Basic: What are common impurities in the synthesis, and how are they removed?

Answer:

- Byproducts : Disulfides (from thiol oxidation) or unreacted intermediates.

- Purification Methods :

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 5–20% EtOAc).

- Recrystallization : Ethanol or methanol/water mixtures effectively remove polar impurities .

Advanced: What methodologies assess the compound’s stability under experimental conditions?

Answer:

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation via HPLC.

- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf-life. Stability is often enhanced by lyophilization or storage in anhydrous DMSO at -80°C .

Advanced: How to design experiments to evaluate biological interactions of this compound?

Answer:

- In Vitro Assays :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase assays) with IC₅₀ calculations.

- Receptor Binding : Radioligand displacement studies (e.g., ³H-labeled antagonists) to determine Kᵢ values.

- Statistical Validation : Triplicate experiments with ANOVA or Student’s t-test (p < 0.05) ensure reproducibility. Reference benzofuran derivatives with known bioactivity for comparison .

Basic: What safety precautions are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.